Cas no 2034621-18-4 (2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one)
![2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2034621-18-4x500.png)
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
- 2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
- 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one
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- インチ: 1S/C16H18N4O2S/c21-15(12-23-14-4-8-17-9-5-14)20-10-1-3-13(11-20)22-16-18-6-2-7-19-16/h2,4-9,13H,1,3,10-12H2
- InChIKey: SGLZMRVAXGHQIE-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CN=CC=1)CC(N1CCCC(C1)OC1N=CC=CN=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 373
- トポロジー分子極性表面積: 93.5
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-2672-50mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6480-2672-25mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-75mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6480-2672-20μmol |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-2mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-2μmol |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-10mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-1mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6480-2672-30mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6480-2672-4mg |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one |
2034621-18-4 | 4mg |
$99.0 | 2023-09-08 |
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-oneに関する追加情報
Introduction to 2-(Pyridin-4-Ylsulfanyl)-1-[3-(Pyrimidin-2-Yloxy)Piperidin-1-Yl]Ethan-1-One
The compound 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one, with CAS No. 2034621-18-4, is a complex organic molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring, a pyrimidine moiety, and a piperidine ring. These structural elements contribute to its diverse chemical properties and potential applications in drug design and materials science.
The synthesis of this compound involves a series of intricate reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure derivatives, which are crucial for studying the stereochemical effects on biological activity. The compound's structure allows for various functional group transformations, making it a versatile building block in organic synthesis.
In terms of physical properties, 2-(pyridin-4-ylsulfanyl)-1-[3-(pyrimidin-2-yloxy)piperidin-1-yl]ethan-1-one exhibits interesting solubility profiles and thermal stability. Its solubility in polar solvents is enhanced by the presence of the hydrophilic sulfanyl and oxy groups, while the aromatic rings contribute to its stability under thermal conditions. These properties make it suitable for use in both laboratory settings and industrial applications.
The biological activity of this compound has been extensively studied in recent years. Research indicates that it possesses potential anti-inflammatory and antioxidant properties, which could be harnessed in the development of new therapeutic agents. Additionally, its interaction with various enzymes and receptors has been explored, providing insights into its mechanism of action and pharmacokinetics.
In the context of materials science, this compound has shown promise as a precursor for advanced materials such as polymers and coordination complexes. Its ability to form hydrogen bonds and π–π interactions makes it an attractive candidate for self-assembling systems and nanotechnology applications.
The latest studies on this compound have focused on its role in drug delivery systems. Researchers have investigated its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance drug solubility and bioavailability. These findings underscore the potential of this compound in addressing challenges in pharmaceutical formulation.
In conclusion, 2-(pyridin-4-ylsulfanyl strong >)-1-[3-(< strong > pyrimidin -2 -yloxy strong > )< strong > piperidin strong > -1 -yl ]< strong > ethan strong > -1 -one is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, coupled with its versatile chemical properties, positions it as a valuable tool in both academic research and industrial innovation.
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